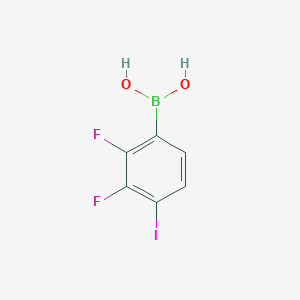

(2,3-Difluoro-4-iodophenyl)boronic acid

説明

Significance of Fluorinated Arylboronic Acids as Versatile Synthetic Building Blocks

Fluorinated arylboronic acids are a pivotal class of reagents in organic chemistry, primarily due to the unique properties that fluorine atoms impart to organic molecules. The incorporation of fluorine can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making these building blocks highly sought after in medicinal chemistry and materials science. researchgate.net Arylboronic acids, in general, are appreciated for their stability, low toxicity, and ease of handling compared to other organometallic reagents. nih.govamerigoscientific.com

The presence of fluorine atoms on the aromatic ring of an arylboronic acid can modulate its reactivity. The strong electron-withdrawing nature of fluorine can increase the Lewis acidity of the boronic acid group, which can be advantageous for certain applications like anion binding and catalysis. nih.gov However, the strategic placement of fluorine atoms is crucial, as it can also influence the susceptibility of the boronic acid to protodeboronation, a common side reaction. nih.govnih.gov Despite these considerations, the ability to introduce fluorine-containing motifs into larger molecules through robust and predictable reactions makes fluorinated arylboronic acids indispensable tools for modern synthetic chemists. researchgate.netresearchgate.net

The Pivotal Role of Boronic Acids in Modern Carbon-Carbon Bond Formation Methodologies

Boronic acids and their derivatives are central to one of the most powerful and widely used methods for carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comresearchgate.netnih.gov This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid) with an organohalide or triflate, forming a new single bond between two carbon atoms. nih.govamerigoscientific.com The impact of this methodology was recognized with the 2010 Nobel Prize in Chemistry. nih.gov

The success of the Suzuki-Miyaura coupling stems from several key advantages. It is generally tolerant of a wide variety of functional groups on both coupling partners, allowing for its application in the late-stage functionalization of complex molecules. researchgate.net The reaction conditions are typically mild, and the boronic acid starting materials are often stable, commercially available, or readily synthesized. nih.govboronmolecular.com This versatility has made the Suzuki-Miyaura reaction a cornerstone of synthetic organic chemistry, with extensive applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.com

Strategic Importance of Halogenated and Fluorinated Aromatic Scaffolds in Advanced Organic Synthesis

Halogenated and fluorinated aromatic compounds are fundamental building blocks in organic synthesis, offering a versatile platform for the construction of a wide array of complex molecules. iloencyclopaedia.org The introduction of halogens, such as fluorine, chlorine, bromine, and iodine, into an aromatic ring provides a "handle" for further chemical transformations. researchgate.netyoutube.com These halogen atoms can be readily substituted or participate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Fluorine, in particular, possesses unique properties owing to its high electronegativity and small size. When incorporated into aromatic systems, it can profoundly alter the electronic properties, conformation, and reactivity of the molecule. researchgate.netnih.gov This has significant implications in drug design, where the introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a drug candidate to its target. In materials science, fluorinated aromatic scaffolds are utilized in the development of liquid crystals, polymers, and organic electronic devices due to their distinct physical and electronic properties. researchgate.net

Overview of Current Research Trajectories for Complex Arylboronic Acid Derivatives

Current research in the field of complex arylboronic acid derivatives is focused on several key areas aimed at expanding their synthetic utility and addressing existing challenges. One major trajectory involves the development of novel and more efficient methods for the synthesis of highly functionalized and structurally diverse arylboronic acids. researchgate.netorganic-chemistry.org This includes the exploration of new catalytic systems for C-H borylation, which allows for the direct conversion of a carbon-hydrogen bond into a carbon-boron bond, offering a more atom-economical approach. nih.govresearchgate.net

Another significant area of research is centered on overcoming the limitations of certain arylboronic acids, such as their propensity for protodeboronation, especially in electron-deficient systems. nih.gov This has led to the development of more stable boronic acid surrogates, like boronate esters (e.g., pinacol (B44631) esters) and organotrifluoroborates, which can offer enhanced stability and reactivity in cross-coupling reactions. amerigoscientific.comnih.gov Furthermore, there is a growing interest in the application of complex arylboronic acids in new and innovative chemical transformations beyond the traditional Suzuki-Miyaura coupling. This includes their use in C-N and C-O bond-forming reactions, as well as in photoredox and electrochemical methodologies. acs.orgresearchgate.net The synthesis and application of boronic acid-containing materials for sensors and other advanced applications also represent a vibrant area of ongoing investigation. nih.govmdpi.com

特性

分子式 |

C6H4BF2IO2 |

|---|---|

分子量 |

283.81 g/mol |

IUPAC名 |

(2,3-difluoro-4-iodophenyl)boronic acid |

InChI |

InChI=1S/C6H4BF2IO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,11-12H |

InChIキー |

HPLNNHXHJIQVQN-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C(=C(C=C1)I)F)F)(O)O |

製品の起源 |

United States |

Synthetic Methodologies for 2,3 Difluoro 4 Iodophenyl Boronic Acid

Traditional Organometallic Approaches for Arylboronic Acid Synthesis

Classical methods for the formation of carbon-boron bonds have historically relied on the generation of highly reactive organometallic intermediates, such as Grignard or organolithium reagents, from an aryl halide precursor. These intermediates are subsequently trapped with a boron electrophile to yield the desired boronic acid or its ester.

One of the most fundamental methods for synthesizing arylboronic acids involves the formation of a Grignard reagent, which then reacts with a trialkyl borate (B1201080). nih.gov The synthesis of (2,3-Difluoro-4-iodophenyl)boronic acid via this route would hypothetically start from 1,2,3-trifluoro-4-iodobenzene or a similar precursor where a halogen atom can be selectively converted into a Grignard reagent. The general process involves the reaction of an aryl halide with magnesium metal to form an arylmagnesium halide. google.comclockss.org This is followed by quenching the Grignard reagent with a boric acid ester, typically trimethyl borate or triisopropyl borate, at low temperatures. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid. clockss.orgpacific.edu

A representative, though generalized, reaction sequence is as follows:

Grignard Formation: An appropriate aryl halide (Ar-X) is reacted with magnesium turnings in an etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form Ar-MgX.

Borylation: The Grignard reagent is added to a solution of a trialkyl borate, B(OR)₃, at low temperatures (e.g., -78 °C) to form the boronate ester intermediate, Ar-B(OR)₂.

Hydrolysis: The reaction mixture is treated with aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the ester and produce the arylboronic acid, Ar-B(OH)₂. google.com

| Step | Reagents & Conditions | Intermediate/Product |

| 1. Grignard Formation | Mg, THF or Et₂O | Arylmagnesium halide |

| 2. Borylation | B(OR)₃, -78 °C | Arylboronate ester |

| 3. Hydrolysis | Aqueous Acid (e.g., HCl) | Arylboronic acid |

This interactive table outlines the general steps for Grignard-based boronic acid synthesis.

While this method is robust, its application to polyfunctionalized molecules like the target compound can be challenging due to the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups.

An alternative to the Grignard-based method is the use of lithium-halogen exchange, a powerful technique for creating aryllithium species. wikipedia.org This reaction is typically very fast, often proceeding at low temperatures, and the rate of exchange follows the trend I > Br > Cl. wikipedia.orgharvard.edu This selectivity is particularly useful for molecules containing multiple different halogen atoms.

For the synthesis of this compound, the starting material would likely be 1,2-difluoro-4-iodo-3-bromobenzene or a similar precursor. The iodine atom is the most reactive site for exchange. The aryllithium intermediate is generated by treating the aryl halide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an ethereal solvent at low temperatures (e.g., -78 °C). reddit.comreddit.com The resulting aryllithium is then quenched with a borate ester, followed by acidic hydrolysis to give the boronic acid. nih.gov

| Reagent | Typical Temperature | Key Feature |

| n-Butyllithium | -78 °C to -100 °C | Commonly used, high reactivity |

| t-Butyllithium | -78 °C to -120 °C | More reactive, useful for less reactive halides |

This interactive table summarizes common reagents for lithium-halogen exchange.

This method often provides better functional group tolerance than the Grignard approach but can be complicated by side reactions, such as protonation of the highly basic aryllithium intermediate. reddit.com

Transition Metal-Catalyzed Borylation Strategies

Modern synthetic chemistry has increasingly moved towards transition metal-catalyzed methods, which offer milder reaction conditions, superior functional group tolerance, and often higher selectivity compared to traditional organometallic routes.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgrsc.org This reaction is one of the most widely used methods for preparing arylboronic esters, which are stable, easily purified precursors to boronic acids. beilstein-journals.org The reaction is mechanistically related to the Suzuki-Miyaura coupling and typically involves a Pd(0)/Pd(II) catalytic cycle. rsc.org

Key components of the Miyaura borylation include:

Catalyst: A palladium source, often PdCl₂(dppf) or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. acs.org

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent.

Base: A mild base, such as potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh), is crucial to promote the reaction while suppressing a competing Suzuki coupling side reaction. organic-chemistry.orgrsc.org

Solvent: Aprotic polar solvents like dioxane or DMSO are typically used.

The synthesis of this compound pinacol (B44631) ester would involve the direct borylation of a 1-bromo-2,3-difluoro-4-iodobenzene precursor. The choice of halide is important, as the C-Br bond will react preferentially over the C-F and C-I bonds under standard Miyaura conditions, allowing for the selective introduction of the boronic ester group.

Direct C-H borylation is an atom-economical strategy that functionalizes an unactivated C-H bond of an arene. rsc.org This transformation is most commonly catalyzed by iridium complexes. sigmaaldrich.com For a substrate like 1,2-difluoro-3-iodobenzene, the regioselectivity of the C-H borylation is directed by the steric and electronic influences of the existing substituents. The catalyst, often an iridium(I) complex, reacts with a diboron reagent to form a boryl-iridium species that then activates a C-H bond of the aromatic ring. sigmaaldrich.com This approach avoids the need for pre-functionalized aryl halides, representing a more efficient synthetic route. researchgate.net However, controlling regioselectivity can be a significant challenge, and mixtures of isomers may be formed.

Catalytic C-X borylation is a broad category that encompasses the Miyaura reaction but also includes systems using other transition metals like copper, nickel, and iron. acs.orgproquest.com These methods focus on the selective conversion of a carbon-halogen or carbon-triflate bond into a carbon-boron bond. researchgate.net The synthesis of fluorinated aryl boronates, in particular, has benefited from the development of specialized catalyst systems that can operate under mild, often base-free, conditions to avoid decomposition of the sensitive products. d-nb.infonih.gov

Emerging and Sustainable Synthetic Protocols

In the continuous effort to develop more environmentally benign and efficient chemical processes, emerging and sustainable synthetic protocols for the preparation of arylboronic acids, including this compound, are gaining significant attention. These methods aim to reduce solvent waste, energy consumption, and the use of hazardous reagents, aligning with the principles of green chemistry. Among these innovative approaches, mechanochemical synthesis has surfaced as a promising solvent-free alternative for the preparation of boronic acids and their derivatives.

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state, often in the absence of a solvent. psu.eduresearchgate.net This technique can lead to shorter reaction times, higher yields, and simplified work-up procedures compared to traditional solution-phase synthesis. While a specific mechanochemical protocol for the direct synthesis of this compound is not extensively documented, the general methodologies developed for arylboronic acids and their esters provide a strong foundation for its potential preparation via this sustainable route.

One established mechanochemical approach involves the grinding of a boronic acid with a diol, such as pinacol, to form the corresponding boronic acid ester. psu.eduresearchgate.net This solvent-free method is highly efficient and environmentally friendly, offering excellent yields and purity after a simple work-up. researchgate.net For a precursor like this compound, this would involve the solid-state reaction with a suitable diol.

Another relevant mechanochemical strategy is the synthesis of α-halo alkylboronic esters from aryl diazonium salts, alkenes, and metal halides. nih.govresearchgate.net This external catalyst-free and solvent-less protocol demonstrates the power of mechanical force to generate aryl radicals and facilitate multi-component couplings. nih.gov This approach highlights the potential for developing novel mechanochemical pathways for functionalized arylboronic acid derivatives.

The development of mechanochemical methods aligns with the broader goals of sustainable chemistry, which also include other innovative techniques such as microwave-assisted synthesis and palladium-catalyzed direct borylation of aryl chlorides. rsc.orgnih.govorganic-chemistry.org These methods, like mechanochemistry, aim to provide more efficient and environmentally conscious routes to valuable chemical intermediates.

The table below summarizes representative examples of mechanochemical synthesis applied to boronic acid derivatives, illustrating the reaction conditions and outcomes that could be adapted for the synthesis of compounds like this compound derivatives.

| Aryl/Alkyl Group | Reagents | Reaction Conditions | Product | Yield (%) | Reference |

| Phenyl | Phenylboronic acid, Pinacol | Grinding, 1:1 mixture | 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Excellent | psu.eduresearchgate.net |

| Various Aryl | Aryl diazonium tetrafluoroborates, Vinylboronic ester, NaCl | Ball milling (30 Hz), 1 h | α-chloro, β-aryl-alkylboronic esters | Good to Excellent | nih.govresearchgate.net |

| 4-Formylphenyl | (4-Formylphenyl)boronic acid, 2,3-Dimethyl-2,3-butanediol | Grinding | 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Not specified | researchgate.net |

This interactive data table showcases the versatility and efficiency of mechanochemical synthesis for preparing boronic acid esters. The mild, solvent-free conditions are a significant advantage in developing sustainable chemical manufacturing processes.

Chemical Reactivity and Transformation Pathways of 2,3 Difluoro 4 Iodophenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of contemporary synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For (2,3-Difluoro-4-iodophenyl)boronic acid, palladium-catalyzed reactions are the primary means of elaboration, leveraging both the boronic acid and the iodo functionalities to construct complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for the Construction of Biaryl Systems

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic compounds. nih.gov Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids. nih.gov In the context of this compound, this reaction is instrumental for creating polyfluorinated biaryl systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. nih.gov The general mechanism involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product. diva-portal.org

The choice of phosphine (B1218219) ligand is critical in Suzuki-Miyaura couplings, as it significantly impacts the reaction's efficiency, selectivity, and substrate scope. nih.gov For challenging substrates like polyfluorinated boronic acids, bulky and electron-rich phosphine ligands are often required to enhance the rates of both oxidative addition and reductive elimination, which are key steps in the catalytic cycle. nih.gov

Research has shown that monodentate biarylphosphine ligands are particularly effective for promoting the coupling of boronic acids that are prone to rapid decomposition under basic conditions. nih.gov Ligands such as SPhos, RuPhos, and JohnPhos have demonstrated substantial reactivity, enabling couplings to proceed under milder conditions and with lower catalyst loadings. nih.govnih.gov For instance, the use of SPhos with a suitable palladium precatalyst can facilitate the coupling of polyfluorophenylboronic acids with a wide range of (hetero)aryl chlorides, bromides, and triflates at room temperature or slightly elevated temperatures, achieving excellent yields in short reaction times. nih.gov The steric bulk of these ligands is thought to stabilize the catalytically active monoligated Pd(0) species and promote the otherwise difficult reductive elimination step to form the sterically hindered biaryl product.

Below is a table summarizing the effect of different phosphine ligands on a representative Suzuki-Miyaura coupling of a polyfluorinated arylboronic acid with an aryl halide.

| Entry | Palladium Source | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | PPh₃ (Triphenylphosphine) | Low to Moderate | nih.gov |

| 2 | Pd(OAc)₂ | PCy₃ (Tricyclohexylphosphine) | Moderate to Good | organic-chemistry.org |

| 3 | Pd₂(dba)₃ | SPhos | Excellent | nih.gov |

| 4 | Pd(OAc)₂ | RuPhos | Excellent | nih.gov |

| 5 | Pd₂(dba)₃ | JohnPhos | Good to Excellent | nih.gov |

The selection of an appropriate base and solvent system is crucial for optimizing the Suzuki-Miyaura reaction. The base plays a key role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center. For polyfluorinated boronic acids, which are susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions, careful optimization is required. nih.gov

Commonly used bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). nih.govnih.gov The strength and nature of the base can significantly affect the reaction outcome. For instance, stronger bases may accelerate the desired transmetalation but can also increase the rate of undesired protodeboronation. nih.gov The choice is often a compromise to maximize the yield of the cross-coupled product.

The solvent system also has a profound influence. A variety of organic solvents, such as dioxane, toluene, and dimethylformamide (DMF), are frequently employed. researchgate.netscielo.br Aqueous solvent systems, often mixtures of an organic solvent and water (e.g., ethanol/water), are also effective and are considered "greener" alternatives. nih.govnih.gov In some cases, water-soluble ligands are used to facilitate reactions in purely aqueous media. nih.gov The solvent affects the solubility of the reactants and catalyst and can influence the rate of the different steps in the catalytic cycle.

The following table illustrates the optimization of base and solvent for a typical Suzuki-Miyaura coupling involving a fluorinated arylboronic acid.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Na₂CO₃ | Dioxane/H₂O | 95 | Good | nih.gov |

| 2 | K₃PO₄ | Dioxane | 100-130 | Excellent | scielo.br |

| 3 | K₃PO₄ | Ethanol/H₂O | 65 | Good | nih.gov |

| 4 | Cs₂CO₃ | DMF/H₂O | 75 | Excellent | nih.gov |

| 5 | DABCO | DMF | 130 | Moderate | scielo.br |

While the Suzuki-Miyaura reaction is known for its broad substrate scope, the use of polyfluorinated systems like this compound introduces specific challenges and limitations. nih.govnih.gov The primary limitation is the propensity for protodeboronation, where the boronic acid group is replaced by a hydrogen atom under the basic reaction conditions. nih.gov This side reaction is particularly pronounced for electron-poor arylboronic acids, such as those bearing multiple fluorine substituents. nih.govnih.gov

To circumvent this issue, specialized palladium precatalysts have been developed that rapidly form the active catalytic species, allowing the cross-coupling to occur faster than the decomposition of the sensitive boronic acid. nih.gov These advanced catalytic systems have significantly expanded the scope of accessible polyfluorinated biaryl compounds.

The reaction is generally compatible with a wide range of coupling partners, including electron-rich, electron-deficient, and sterically hindered aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates. nih.govnih.gov However, the efficiency of the coupling can be influenced by the electronic and steric properties of both coupling partners. Highly electron-poor aryl halides can couple efficiently with polyfluorinated boronic acids, extending the reaction's utility for the synthesis of highly functionalized and electron-deficient biaryl systems. acs.org

Other Palladium-Mediated C-C Bond Forming Reactions

Beyond the Suzuki-Miyaura coupling, the dual reactivity of this compound can be harnessed in other palladium-mediated transformations, such as domino or cascade reactions.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity. A notable example is the palladium-catalyzed domino Heck-Mizoroki/Suzuki-Miyaura reaction. researchgate.net This sequence typically involves an intramolecular Heck reaction to form a cyclic intermediate, which then undergoes a Suzuki-Miyaura coupling in the same pot. researchgate.net

While direct examples involving this compound are not prevalent in the literature, the principles of this reaction can be applied. In a hypothetical scenario, a substrate containing both the this compound moiety and a suitably positioned alkene could first undergo an intermolecular Heck-Mizoroki reaction at the iodo-position, followed by a Suzuki-Miyaura coupling at the boronic acid site. Such tandem processes are highly efficient for synthesizing complex polycyclic aromatic compounds and other intricate molecular frameworks. researchgate.net The stereochemistry of these cascades can often be controlled, leading to the selective formation of specific isomers. researchgate.net

Functionalization of Alkynes with Organoboron Reagents

The functionalization of alkynes using organoboron reagents, such as this compound, represents a significant strategy for the creation of stereochemically defined multisubstituted alkenes. These alkenes are important structural motifs in various bioactive compounds and organic materials. Transition-metal-catalyzed reactions facilitate the insertion of the aryl group from the boronic acid across the triple bond of an alkyne.

The reaction's success and regioselectivity can be influenced by the substituents on both the alkyne and the arylboronic acid. For instance, in some palladium-catalyzed additions, alkynes bearing heteroaryl substituents with coordinating atoms might compete for the active metal species, leading to decreased regioselectivity. The choice of the organoboron reagent is also critical; in certain transformations, boronic acids are mandatory over their pinacol (B44631) ester counterparts to achieve high yields.

Research has shown that a broad range of arylboronic acids can participate in these reactions, highlighting the versatility of this method. While specific studies focusing exclusively on this compound in alkyne functionalization are not detailed in the provided search results, the general reactivity patterns of arylboronic acids suggest its applicability in such transformations. The electron-withdrawing nature of the fluorine and iodine substituents on the phenyl ring of this compound could influence its reactivity and the stereochemical outcome of the addition to alkynes.

| Catalyst System | Key Features | Substrate Scope | Noteworthy Observations |

|---|---|---|---|

| Palladium-based catalysts | Provides straightforward access to stereochemically defined multisubstituted alkenes. acs.org | Broad scope for both alkyne and boronic acid counterparts. acs.org | Alkynes with coordinating heteroaryl groups can lead to decreased regioselectivity. acs.org Boronic acids may be required over pinacol esters for optimal results. acs.org |

| Rhodium-based catalysts | Can be utilized for asymmetric synthesis, yielding chiral products. | Aromatic substituents on the alkyne with electron-withdrawing groups can enhance regiocontrol. acs.org | The choice of chiral ligand is crucial for achieving high enantioselectivity. |

Copper-Catalyzed Reactions

Copper-catalyzed reactions involving arylboronic acids are pivotal in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds. These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts.

Aerobic oxidative cross-coupling reactions utilize molecular oxygen as a green and sustainable oxidant. In the context of arylboronic acids, these copper-catalyzed reactions can lead to the formation of biaryl compounds or the introduction of aryl groups onto other substrates. The copper catalyst can play a dual role, acting as both an electron carrier and a Lewis acid, which is critical for the high reactivity and selectivity of the transformation. researchgate.net

While the provided information does not specifically detail the aerobic oxidative cross-coupling of this compound, the general principles of such reactions are well-established. The reaction conditions, including the choice of solvent and catalyst, are crucial for achieving high yields. For instance, in some palladium-catalyzed intramolecular aerobic oxidative couplings, solvents like trifluoroacetic acid (TFA) and catalysts like Pd(TFA)2 have been shown to be effective. nih.gov

Copper-catalyzed fluoroalkylation reactions are important for introducing fluorine-containing moieties into organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Ligandless conditions are advantageous as they simplify the reaction setup and reduce costs.

Mechanistic studies on related copper-mediated fluorination of arylboronic acids have shown that high temperatures and strong donor ligands can promote undesired side reactions like protodeboronation. researchgate.net To circumvent this, a ligandless procedure using t-BuOH as a solvent has been developed to activate fluoride under milder conditions, thereby minimizing protodeboronation. researchgate.net Furthermore, the use of specific copper salts, such as Cu(ONf)2, can improve fluorination efficiency. researchgate.net These optimized conditions have been shown to tolerate a wide range of functional groups. researchgate.net

The oxidative hydroxylation of arylboronic acids to phenols is a valuable transformation. While traditional methods often use harsh reagents, recent advancements have focused on greener alternatives. One such method employs electrochemically generated peroxodicarbonate as the oxidant. This process has been successful for a variety of substituted arylboronic acids, yielding the corresponding phenols in good to excellent yields using environmentally friendly solvents. The reaction is believed to proceed through the formation of a boronate intermediate that is then attacked by the peroxodicarbonate.

| Reaction Type | Key Reagents/Conditions | Significance | Mechanistic Insight |

|---|---|---|---|

| Aerobic Oxidative Cross-Coupling | Copper catalyst, O2 as oxidant | Formation of C-C and C-heteroatom bonds under sustainable conditions. | Copper can act as both an electron carrier and a Lewis acid. researchgate.net |

| Ligandless Aerobic Fluoroalkylation | Copper salt (e.g., Cu(ONf)2), t-BuOH solvent, mild temperature | Efficient fluorination while minimizing protodeboronation side reactions. researchgate.net | Avoids the use of strong donor ligands that can promote protodeboronation. researchgate.net |

| Oxidative Hydroxylation | Peroxodicarbonate as a green oxidizer | Environmentally friendly synthesis of phenols from arylboronic acids. | Involves the formation of a boronate intermediate. |

Homocoupling Reactions of Arylboronic Acids

The homocoupling of arylboronic acids to form symmetrical biaryl compounds is a common side reaction in Suzuki-Miyaura cross-coupling but can also be a desired transformation. This reaction can be promoted by the palladium catalyst used in the cross-coupling reaction, often in the presence of an oxidant.

In some cases, particularly with electron-deficient arylboronic acids, the homocoupling product can be formed in significant amounts. The mechanism for this homocoupling can vary. While often attributed to the presence of oxygen, a rare protonolysis/second transmetalation event has also been proposed as a possible pathway. The choice of ligand in the catalytic system can be crucial in minimizing this side reaction when cross-coupling is the desired outcome. For instance, the use of dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) as a ligand has been shown to favor the cross-coupling product over the homocoupling product. researchgate.net

| Factor | Influence on Homocoupling | Example/Observation |

|---|---|---|

| Arylboronic Acid Electronics | Electron-deficient arylboronic acids have a higher tendency to undergo homocoupling. researchgate.net | The reaction of 2-bromo-1,3-bis(trifluoromethyl)benzene with arylboronic acids showed significant homocoupling. researchgate.net |

| Catalyst Ligand | The choice of phosphine ligand can suppress homocoupling in favor of cross-coupling. | Using SPhos as a ligand resulted in good yields of the cross-coupling product. researchgate.net |

| Reaction Mechanism | Can occur through oxidation or a protonolysis/second transmetalation pathway. researchgate.net | The latter is proposed for some electron-deficient systems. researchgate.net |

Protodeboronation Pathways of Fluorinated Arylboronic Acids

Protodeboronation is a significant undesired side reaction in processes utilizing arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This reaction is particularly relevant for fluorinated arylboronic acids and is highly dependent on the reaction conditions, especially pH. wikipedia.orged.ac.uk

The mechanism of protodeboronation is complex and can proceed through different pathways. Under basic conditions, the boronic acid is converted to the more reactive boronate anion. For highly electron-deficient arylboronic acids, the resulting trihydroxyboronates can be inherently unstable. acs.org The rate of protodeboronation is often fastest at high pH. ed.ac.uk

In the context of copper-mediated reactions, protodeboronation can be accentuated by high temperatures and strong donor ligands. researchgate.net This has led to the development of optimized, ligandless procedures to minimize this unwanted side reaction. researchgate.net Acid-promoted protodeboronation in the absence of metal catalysts has also been described and is a general process for a range of arylboronic acids. researchgate.net

| Influencing Factor | Description | Mechanistic Detail |

|---|---|---|

| pH | A critical factor, with the reaction often being fastest at high pH. ed.ac.uk | Proceeds via the more reactive arylboronate anion formed under basic conditions. ed.ac.uk |

| Boronic Acid vs. Ester | Esterification does not guarantee increased stability against protodeboronation. ed.ac.ukacs.org | Hydrolysis of the ester to the boronic acid can be a dominant pathway. ed.ac.ukacs.org |

| Catalysis | Can be catalyzed by acid, base, or even the boronic acid itself (self/auto-catalysis). ed.ac.ukacs.orgresearchgate.net | In copper-mediated reactions, donor ligands can promote protodeboronation. researchgate.net |

| Substituent Effects | Highly electron-deficient arylboronic acids can form unstable trihydroxyboronates. acs.org | These have a high propensity for protodeboronation under basic conditions. acs.org |

Mechanistic Aspects of Base-Catalyzed Protodeboronation

Base-catalyzed protodeboronation is a significant pathway for the decomposition of arylboronic acids. ed.ac.ukresearchgate.net The reaction is pH-dependent and accelerated under basic conditions. researchgate.net At higher pH, the boronic acid [ArB(OH)₂] exists predominantly in its more reactive anionic tetrahedral boronate form, [ArB(OH)₃]⁻. researchgate.netacs.orgnih.gov

Historically, the mechanism was thought to involve a simple ipso-protonation of the boronate. nih.govacs.org However, more recent and detailed mechanistic investigations using techniques like NMR, stopped-flow IR, and quenched-flow have refined this understanding. nih.govresearchgate.netacs.org These studies, conducted on a wide range of arylboronic acids, have identified competing mechanistic pathways. nih.govacs.org

Two primary mechanisms are now considered to account for the kinetics of base-catalyzed protodeboronation:

Concerted Ipso Protonation/C-B Cleavage: This pathway involves a concerted proton transfer from a proton source (like water) to the ipso-carbon with simultaneous cleavage of the C-B bond. researchgate.net

Unimolecular Heterolysis: This mechanism involves the rate-limiting, unimolecular fragmentation of the arylboronate to generate a transient aryl anion, which is then rapidly protonated. nih.govacs.org

Radical Additions Involving Arylboronic Acids

Beyond their use in traditional cross-coupling reactions, arylboronic acids can serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage. rsc.org This reactivity opens up pathways for C-C and C-heteroatom bond formations that are distinct from typical transmetalation-based mechanisms. researchgate.net

The generation of aryl radicals from arylboronic acids can be achieved under mild conditions using various catalytic systems. rsc.org One common method employs a catalytic amount of silver(I) nitrate with a persulfate co-oxidant (like K₂S₂O₈) at room temperature. researchgate.net It is proposed that the persulfate generates sulfate radicals (SO₄•⁻), which initiate the process. researchgate.net Other effective systems include manganese(III) acetate (B1210297) and iron(II or III)/persulfate. rsc.org

These generated aryl radicals can participate in a range of synthetic transformations, including:

Minisci-type reactions: Direct C-H arylation of electron-deficient heterocycles. researchgate.net

Conjugate additions: Addition to electron-deficient alkenes. researchgate.net

Radical cyclizations: Intramolecular reactions to form polycyclic scaffolds, such as in Pschorr-type cyclizations. acs.org

The utility of this approach is enhanced by its compatibility with aqueous media and tolerance for open-air conditions, making it a practical method for constructing complex molecular architectures. acs.org Furthermore, photoredox catalysis can be employed, where an excited photocatalyst is quenched by an alkylboronic acid-base complex to generate an alkyl radical, suggesting similar pathways may be accessible for arylboronic acids. nih.gov

Functionalization of Aryl Boronic Acids with Fluorine Sources

Arylboronic acids are valuable substrates for the synthesis of aryl fluorides, a critical motif in pharmaceuticals and materials science. organic-chemistry.orgresearchgate.net This transformation can be achieved using both electrophilic and nucleophilic fluorinating agents.

Electrophilic Fluorination: Reagents like Acetyl Hypofluorite (AcOF), which can be prepared from diluted fluorine, enable the fast and efficient electrophilic fluorination of arylboronic acids under mild conditions. organic-chemistry.orgnih.gov The reaction mechanism is believed to involve the complexation of the acetate portion of AcOF with the boron atom, which facilitates the ipso-substitution of the boron moiety with fluorine. organic-chemistry.org The success of this ipso-substitution depends on the electronic nature of the aryl ring:

Electron-donating groups (EDG): Favor ipso-substitution, leading to high yields of the corresponding aryl fluoride. organic-chemistry.orgnih.govsemanticscholar.org

Electron-withdrawing groups (EWG) at the para position: Lead to competition between ipso-substitution and fluorination ortho to the boronic acid group. organic-chemistry.orgnih.govsemanticscholar.org

Electron-withdrawing groups (EWG) at the meta position: Generally favors ipso-substitution. organic-chemistry.orgnih.govsemanticscholar.org

Nucleophilic Fluorination: Copper-mediated methods have been developed for the direct conversion of arylboronate esters to aryl fluorides using nucleophilic fluoride sources. nih.govacs.org These reactions are significant as they allow for late-stage fluorination, including radiofluorination with isotopes like ¹⁸F for PET imaging. researchgate.netacs.org The mechanism is proposed to proceed through the oxidation of a Cu(I) species to a Cu(III) intermediate. This is followed by transmetalation of the aryl group from the boronate ester to the Cu(III) center and subsequent C-F reductive elimination to form the aryl fluoride product. nih.gov These methods are compatible with a wide range of functional groups on electron-rich, neutral, and deficient arylboronic acids. acs.org

| Fluorination Method | Fluorine Source Type | Key Reagents/Catalysts | General Mechanistic Step | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Electrophilic (e.g., F⁺ source) | Acetyl Hypofluorite (AcOF) | Ipso-substitution at the C-B bond | organic-chemistry.orgnih.gov |

| Nucleophilic Fluorination | Nucleophilic (e.g., K¹⁸F) | Copper salts (e.g., Cu(OTf)₂, Cu(ONf)₂) | Oxidative addition, Transmetalation to Cu(III), C-F Reductive Elimination | researchgate.netnih.govacs.org |

Mechanistic Investigations of Reactions Involving 2,3 Difluoro 4 Iodophenyl Boronic Acid

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. Understanding the intricate mechanism of these reactions when (2,3-Difluoro-4-iodophenyl)boronic acid is used as a substrate is essential for controlling reaction outcomes and minimizing side products.

The role of the base in the Suzuki-Miyaura reaction is multifaceted and critical for the catalytic cycle to proceed efficiently. Two primary mechanistic pathways are generally considered: the boronate pathway and the oxo-palladium pathway.

In the boronate pathway , the base reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) halide complex. The formation of the boronate increases the electron density on the boron atom, facilitating the transfer of the aryl group to the palladium center. stackexchange.com

Alternatively, the oxo-palladium pathway involves the reaction of the base with the palladium(II) halide complex to generate a palladium(II) hydroxide (B78521) or alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step. The choice of base, solvent, and reaction conditions can influence which pathway predominates. researchgate.net For electron-deficient boronic acids, such as those bearing fluorine substituents, the formation of the boronate species is often crucial to enhance their nucleophilicity for effective transmetalation. stackexchange.com

| Pathway | Key Reactants in Transmetalation | Role of Base |

| Boronate Pathway | Arylboronate and Palladium(II) Halide | Activates the boronic acid |

| Oxo-Palladium Pathway | Neutral Arylboronic Acid and Palladium(II) Hydroxide/Alkoxide | Activates the palladium complex |

The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. researchgate.net Kinetic studies are vital to understanding the factors that influence the rate of this step. These studies often involve monitoring the reaction progress under various conditions to determine the reaction order with respect to each reactant and catalyst component. Stoichiometric studies, on the other hand, involve the use of equimolar amounts of reactants to isolate and characterize key intermediates in the catalytic cycle.

Several side reactions can occur during palladium-catalyzed cross-coupling reactions, leading to the formation of undesired byproducts. Common side products include homocoupled products (from the coupling of two boronic acid molecules or two aryl halide molecules) and protodeboronation products (where the boronic acid group is replaced by a hydrogen atom).

The formation of homocoupled products can be influenced by the reaction conditions, such as the choice of catalyst, ligand, and base. Protodeboronation is often promoted by the presence of water and can be a significant side reaction, particularly with more reactive boronic acids or under harsh reaction conditions. stackexchange.com Careful optimization of the reaction parameters is necessary to minimize the formation of these and other side products.

Mechanistic Insights into Fluorination and Trifluoromethylation Reactions

The introduction of fluorine and trifluoromethyl groups into aromatic rings is of great interest in medicinal and materials chemistry. This compound can serve as a precursor in such transformations.

Mechanistic studies of fluorination reactions of arylboronic acids often involve the use of electrophilic fluorine sources. Recent studies have explored palladium-catalyzed fluorination of arylboronic acid derivatives, suggesting a mechanism that may proceed through a single-electron-transfer (S.E.T.) pathway involving a Pd(III) intermediate. harvard.edunih.gov

For trifluoromethylation , various reagents and catalysts have been developed. Mechanochemical approaches using ruthenium catalysts for the trifluoromethylation of arylboronic acids have been reported, offering a sustainable method for this transformation. nih.gov The mechanism of these reactions is complex and can involve radical intermediates or direct electrophilic substitution pathways.

Investigation of Electron-Transfer Mechanisms in Catalytic Cycles

Electron transfer is a fundamental process in many catalytic cycles, including those involving palladium. In the context of Suzuki-Miyaura reactions, single-electron transfer (SET) mechanisms have been proposed under certain conditions, although they are generally less common than the concerted oxidative addition and reductive elimination pathways. The electronic properties of the substrates and ligands can influence the likelihood of SET pathways. The presence of electron-rich or electron-poor moieties on the arylboronic acid, such as the fluoro and iodo substituents on this compound, could potentially modulate the redox potentials of the intermediates and influence the operative mechanism.

Deuteration Studies for Reaction Pathway Determination

Deuterium labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, chemists can track the fate of specific atoms throughout a reaction and gain insights into bond-breaking and bond-forming steps. For instance, kinetic isotope effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to the rate with a non-deuterated substrate, can provide information about the rate-determining step of a reaction. While specific deuteration studies involving this compound were not found in the reviewed literature, this technique remains a valuable approach for investigating the mechanisms of reactions involving this and other organoboronic acids. nih.gov

Spectroscopic Interrogation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For (2,3-Difluoro-4-iodophenyl)boronic acid, a multi-nuclear NMR approach is essential for a complete structural assignment. While specific experimental spectra for this exact compound are not widely available in public literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals from the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region would display two signals corresponding to the two protons on the phenyl ring. The proton at the 5-position and the proton at the 6-position will exhibit splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The hydroxyl protons of the B(OH)₂ group typically appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (C5-H) | 7.0 - 7.5 | Doublet of doublets (dd) |

| Ar-H (C6-H) | 7.5 - 8.0 | Doublet of doublets (dd) |

Note: Predicted values are based on the analysis of similar halogenated and boronic acid-substituted benzene derivatives.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, each influenced by the attached substituents (iodine, fluorine, and boronic acid). The carbon attached to the boron atom (C1) is expected to be broad due to the quadrupolar nature of the boron nucleus. The carbons bonded to fluorine will show characteristic splitting (C-F coupling). The chemical shifts are significantly influenced by the electronegativity and resonance effects of the substituents.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -B | 130 - 135 (broad) |

| C -F (C2) | 150 - 155 (d, ¹JCF) |

| C -F (C3) | 155 - 160 (d, ¹JCF) |

| C -I (C4) | 90 - 95 |

| C -H (C5) | 115 - 120 |

| C -H (C6) | 135 - 140 |

Note: Predicted values are based on additive models and data from analogous compounds.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the 2- and 3-positions. The chemical shifts of these fluorine atoms are influenced by the electronic effects of the adjacent iodine and boronic acid groups. The signals will likely appear as doublets due to coupling with each other (³JFF) and may show further coupling to the aromatic protons.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) |

|---|---|

| F (C2) | -130 to -140 |

| F (C3) | -140 to -150 |

Note: Chemical shifts are relative to a standard such as CFCl₃. The exact values can be influenced by the solvent.

¹¹B NMR spectroscopy is used to investigate the environment of the boron atom. For a trigonal planar boronic acid, a single, relatively broad signal is typically observed. The chemical shift is characteristic of a three-coordinate boron atom bonded to one carbon and two oxygen atoms. The typical chemical shift range for arylboronic acids is between 27 and 33 ppm. researchgate.net In solution, boronic acids can exist in equilibrium with their corresponding boroxines (cyclic anhydrides), which would give rise to a different ¹¹B NMR signal at a slightly lower field. researchgate.net The presence of Lewis bases can lead to the formation of a tetracoordinate boronate species, which would result in a significant upfield shift in the ¹¹B NMR spectrum. researchgate.net

Expected ¹¹B NMR Data

| Boron Species | Expected Chemical Shift (δ, ppm) |

|---|---|

| Trigonal Boronic Acid | 27 - 33 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic bands for the O-H, B-O, C-F, C-I, and aromatic C-H and C=C bonds.

Key Predicted Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3200 - 3600 | Broad, characteristic of hydrogen-bonded hydroxyl groups in the boronic acid. |

| Aromatic C-H stretch | 3000 - 3100 | Sharp, weak to medium intensity. |

| Aromatic C=C stretch | 1400 - 1600 | Multiple sharp bands of varying intensity. |

| B-O stretch | 1330 - 1380 | Strong intensity, characteristic of the boronic acid moiety. |

| C-F stretch | 1100 - 1300 | Strong, sharp absorptions. |

The complementary nature of FT-IR and FT-Raman spectroscopy would provide a more complete vibrational analysis of the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal detailed information about its molecular conformation, including bond lengths, bond angles, and torsional angles.

UV-Vis Spectroscopy for Monitoring Reaction Progress and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed to study the electronic properties of this compound and to monitor its transformation during chemical reactions. The absorption of ultraviolet or visible light by a molecule corresponds to the excitation of its outer electrons from a ground state to a higher energy excited state shu.ac.uk. For organic molecules like substituted phenylboronic acids, the most significant absorptions in the 200-400 nm range are typically due to π → π* and n → π* electronic transitions associated with the aromatic ring and its substituents libretexts.orgnih.gov.

The aromatic ring in this compound acts as a chromophore, a functional group that absorbs UV or visible radiation shu.ac.uk. The specific wavelengths of maximum absorbance (λmax) and the intensity of absorption are sensitive to the molecule's structure and its chemical environment. The presence of the boronic acid group, as well as the fluorine and iodine substituents, influences the energy levels of the molecular orbitals, thereby affecting the absorption spectrum.

In practice, UV-Vis spectroscopy can be effectively used to monitor the progress of reactions involving this compound, such as Suzuki-Miyaura coupling or esterification. As the boronic acid moiety is consumed and a new product is formed, the electronic structure of the conjugated system changes. This alteration leads to a corresponding shift in the absorption spectrum, which can be observed in real-time. For instance, the reaction of a phenylboronic acid can cause a noticeable change in the UV-Vis spectrum, allowing for kinetic analysis and the determination of reaction endpoints researchgate.net.

The electronic transitions for phenylboronic acid derivatives are primarily associated with the benzene ring. The key transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) libretexts.org. Theoretical and experimental studies on similar compounds, such as 3-fluorophenylboronic acid, have utilized UV-Vis spectroscopy to analyze these transitions nih.gov.

Table 1: Typical Electronic Transitions in Substituted Phenylboronic Acids

| Transition Type | Description | Typical Wavelength Range (nm) |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Common in aromatic systems. | 200 - 300 |

| n → π | Excitation of an electron from a non-bonding orbital (e.g., on oxygen or halogen atoms) to a π antibonding orbital. | 250 - 350 |

| n → σ | Excitation of an electron from a non-bonding orbital to a σ antibonding orbital. Often occurs at shorter wavelengths. | 150 - 250 |

Mass Spectrometry (LC-MS) for Product Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound. This hyphenated technique combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for identifying the compound, confirming its structure, and assessing the purity of a sample.

In a typical LC-MS workflow, the sample is first injected into an HPLC (High-Performance Liquid Chromatography) system. The stationary phase (column) and mobile phase are chosen to effectively separate the target compound from starting materials, byproducts, and other impurities based on differences in polarity and affinity.

After separation, the eluent from the LC column is directed into the mass spectrometer's ion source. For boronic acids, electrospray ionization (ESI) is a common method, often operated in negative ion mode to deprotonate the acidic boronic acid group, forming the [M-H]⁻ ion. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (Molecular Weight: 283.81 g/mol ), the primary ion observed in negative mode would be at an m/z corresponding to its molecular weight minus the mass of a proton sigmaaldrich.com.

This precise mass measurement provides unambiguous identification of the product. Furthermore, high-resolution mass spectrometry (HRMS) can deliver mass accuracy to within a few parts per million (ppm), which helps in determining the elemental composition and confirming the identity of the compound with very high confidence.

LC-MS is also highly effective for purity assessment. The chromatogram generated by the LC component displays a peak for each separated substance. The area of the peak corresponding to this compound can be compared to the total area of all peaks in the chromatogram to calculate its percentage purity. The high sensitivity of modern mass spectrometers allows for the detection and identification of impurities even at trace levels, with lower limits of quantitation (LLOQ) for similar phenylboronic acids reported in the picogram per milliliter (pg/mL) range sciex.com.

Table 2: Illustrative LC-MS Parameters for Phenylboronic Acid Analysis

| Parameter | Typical Setting/Value | Purpose |

| LC Column | Reversed-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile or Methanol with acid/buffer additive sciex.comlcms.cz | Elutes compounds from the column. Additives improve peak shape and ionization. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Generates ions for MS detection; negative mode is suitable for acidic compounds. |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | Full scan detects all ions in a range for identification. SIM focuses on specific m/z for higher sensitivity. |

| Expected Ion (m/z) | ~282.8 [M-H]⁻ | Corresponds to the deprotonated this compound molecule. |

Computational Chemistry and Theoretical Studies of 2,3 Difluoro 4 Iodophenyl Boronic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of "(2,3-Difluoro-4-iodophenyl)boronic acid". These methods solve the Schrödinger equation for the molecule, yielding information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. researchgate.netnih.gov By approximating the electron density, DFT calculations can identify the most stable arrangement of atoms in "this compound", known as the optimized geometry. These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to calculate various electronic properties that are crucial for understanding the molecule's reactivity. scispace.com These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical stability and reactivity. scispace.com

Table 1: Illustrative DFT-Calculated Properties for a Phenylboronic Acid Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations for a molecule similar to this compound.

The presence of the boronic acid group and halogen substituents on the phenyl ring of "this compound" allows for the existence of different spatial arrangements, or conformers, due to rotation around single bonds. Computational methods can be used to explore the potential energy surface associated with these rotations. researchgate.net

By systematically rotating specific bonds, such as the C-B bond, and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the most stable conformers (energy minima) and the energy barriers (rotational barriers) that separate them. nih.gov Understanding the conformational energetics is crucial as different conformers may exhibit different reactivities. The relative populations of these conformers at a given temperature can be estimated from their calculated energy differences. nih.gov

Table 2: Example of Calculated Rotational Barriers for a Substituted Phenyl Compound

| Rotational Barrier | Energy (kcal/mol) |

| Barrier 1 (syn to anti) | 3.5 |

| Barrier 2 (anti to syn) | 4.2 |

Note: This table provides an example of the kind of data that would be generated from a computational study on the rotational barriers of a molecule like this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving "this compound", particularly in complex catalytic cycles.

In catalytic reactions, such as Suzuki-Miyaura cross-coupling where arylboronic acids are key reagents, understanding the structure and energy of the transition state is paramount. nih.gov The transition state represents the highest energy point along the reaction coordinate and is the bottleneck of the reaction. Computational methods, particularly DFT, can be used to locate and characterize these fleeting structures.

By calculating the vibrational frequencies of the optimized transition state geometry, chemists can confirm that it is a true saddle point on the potential energy surface, characterized by one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface (PES). rsc.orgnih.gov This surface maps the potential energy of the system as a function of the positions of all the atoms. Computational chemistry allows for the exploration of these surfaces to identify the most likely reaction pathways. researchgate.net

By mapping out the PES, researchers can identify reactants, products, intermediates, and transition states. researchgate.net The minimum energy path connecting these points represents the most probable reaction mechanism. For complex reactions, multiple pathways may exist, and computational studies can help to determine which pathway is energetically more favorable. nih.gov

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. nih.gov Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. nih.gov This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in stabilizing intermediates and transition states. nih.gov The choice of solvent model depends on the specific system and the level of detail required to accurately describe the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Theoretical calculations, particularly those using Density Functional Theory (DFT), can accurately forecast parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, offering valuable insights that complement experimental data.

Studies on structurally similar compounds, such as 2,3-difluorophenylboronic acid, have utilized DFT methods with the B3LYP functional and 6-311++G(d,p) basis set to calculate spectroscopic data. nih.gov For the prediction of NMR chemical shifts, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed and has shown good agreement with experimental values recorded in solutions like DMSO. nih.gov These calculations can predict the ¹H and ¹³C NMR spectra, providing a theoretical basis for the assignment of observed peaks.

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, are also reliably predicted through these computational methods. Theoretical wavenumbers are often scaled to correct for anharmonicity and limitations in the computational approach, leading to excellent correlation with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net The analysis is further enhanced by Total Energy Distribution (TED) calculations, which assign the calculated vibrational modes to specific molecular motions, such as C-F stretching, C-B stretching, and various ring vibrations. nih.gov Such computational studies on related molecules provide a strong foundation for predicting the spectroscopic behavior of this compound.

Table 1: Predicted Spectroscopic Parameters for Phenylboronic Acid Derivatives (Illustrative) Note: This table is illustrative, based on typical results from DFT calculations for substituted phenylboronic acids. Specific values for this compound would require dedicated computation.

| Parameter | Spectroscopic Technique | Typical Predicted Value Range | Influencing Factors |

|---|---|---|---|

| ¹H Chemical Shift (Aromatic) | NMR | 7.0 - 8.5 ppm | Substituent electronegativity, position, and solvent |

| ¹³C Chemical Shift (C-B) | NMR | 130 - 140 ppm | Hybridization, electronic effects of substituents |

| ¹³C Chemical Shift (C-F) | NMR | 150 - 165 ppm (JC-F coupling) | Fluorine electronegativity |

| C-F Stretching Frequency | IR/Raman | 1200 - 1350 cm-1 | Bond strength, coupling with other modes |

| C-I Stretching Frequency | IR/Raman | 500 - 600 cm-1 | Atomic mass of iodine |

| B-O-H Bending Frequency | IR/Raman | 1150 - 1250 cm-1 | Hydrogen bonding, conformation |

Analysis of Electronic Properties and Lewis Acidity Modulation by Fluorine and Iodine Substituents

The electronic character of this compound is significantly shaped by the interplay of its substituents. Both fluorine and iodine atoms act as electron-withdrawing groups, which in turn modulates the Lewis acidity of the boronic acid moiety. mdpi.comnih.gov

Boronic acids function as Lewis acids, accepting a pair of electrons, typically from a Lewis base like water, to form a tetrahedral boronate species. mdpi.comnih.gov The strength of this acidity is intrinsically linked to the electron density at the boron center. The introduction of electron-withdrawing substituents, such as halogens, to the phenyl ring decreases the electron density at the boron atom, thereby increasing its electrophilicity and enhancing its Lewis acidity. mdpi.comlibretexts.org

The two fluorine atoms at the ortho and meta positions exert a strong inductive (-I) effect, pulling electron density from the aromatic ring. mdpi.com This effect is particularly pronounced from the ortho position. The presence of multiple fluorine substituents generally leads to a cumulative increase in acidity compared to the unsubstituted phenylboronic acid. mdpi.com For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, while fluorinated analogs can have pKa values ranging from 6.17 to 8.77, depending on the number and position of the fluorine atoms. mdpi.com

The iodine atom at the para position also contributes an inductive electron-withdrawing effect, though it is weaker than that of fluorine. Computational analyses, such as the examination of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, can visualize these electronic effects. bohrium.comresearchgate.net These studies help to identify the electron-deficient (Lewis acidic) and electron-rich (Lewis basic) sites within the molecule. bohrium.com The combined electron-withdrawing nature of the two fluorine atoms and the iodine atom is expected to render this compound a significantly stronger Lewis acid than simple phenylboronic acid.

Studies on C-F Bond Homolytic Dissociation Energies

The carbon-fluorine (C-F) bond is recognized as one of the strongest single bonds in organic chemistry, a characteristic that imparts high thermal and chemical stability to fluorinated compounds. researchgate.netwikipedia.org This strength is attributed to the high electronegativity of fluorine (4.0) compared to carbon (2.5), which results in a highly polar and short bond with significant ionic character. wikipedia.org

The energy required to break a bond homolytically (cleaving it to form two radicals) is known as the Bond Dissociation Energy (BDE). libretexts.org The BDE for a C-F bond can be as high as 130 kcal/mol (approximately 544 kJ/mol). wikipedia.org This value is substantially higher than that of other carbon-halogen bonds and the carbon-hydrogen bond.

Table 2: Comparison of Average Bond Dissociation Energies (BDEs) for CH₃-X

| Bond (CH₃-X) | BDE (kcal/mol) | BDE (kJ/mol) |

|---|---|---|

| C-F | 115 | 481 |

| C-H | 104.9 | 439 |

| C-Cl | 83.7 | 350 |

| C-Br | 72.1 | 302 |

| C-I | 57.6 | 241 |

Source: Data adapted from reference wikipedia.org

Advanced Applications in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of fluoro, iodo, and boronic acid functionalities makes (2,3-Difluoro-4-iodophenyl)boronic acid a valuable building block for synthesizing elaborate organic molecules, particularly those with applications in medicinal chemistry. nih.govmdpi.com Boronic acids are integral to drug design and development due to their stability, low toxicity, and versatile reactivity. mdpi.comresearchgate.net The difluoro-iodophenyl moiety can be incorporated into larger scaffolds to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

The presence of both an iodine atom and a boronic acid group on the same molecule allows for selective, sequential cross-coupling reactions. nih.gov For instance, the boronic acid can participate in an initial Suzuki-Miyaura coupling, followed by a subsequent reaction at the iodo position, or vice-versa. This stepwise approach enables the controlled and predictable assembly of complex, multi-substituted aromatic systems from a single precursor. This strategy is frequently employed in the synthesis of potential therapeutic agents where precise control over the final structure is critical for biological activity. rsc.org

Construction of Polyfluorinated Biaryls and Other Aryl Systems

A primary application of this compound is in the synthesis of polyfluorinated biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate. organic-chemistry.org Polyfluorinated biaryls are of significant interest in materials science for creating liquid crystals and in the pharmaceutical industry, as the incorporation of fluorine can enhance a drug's metabolic stability and binding affinity. mdpi.com

The reaction involves the coupling of this compound with various aryl halides. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the boronic acid, sometimes requiring optimized catalytic systems to achieve high yields. nih.gov Advanced palladium precatalysts and specialized phosphine (B1218219) ligands are often employed to facilitate the coupling of such electron-poor substrates. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Polyfluorinated Biaryl Synthesis

| Aryl Halide Partner | Catalyst/Ligand System | Resulting Biaryl Structure | Application Area |

|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Pd Nanoparticles mdpi.com | Difluoro-iodobiphenyl derivative | Materials Precursor |

| 2,3,4,5-Tetrafluoro-1-iodobenzene | Pd(OAc)₂ / CyJohnPhos nih.gov | Hexafluoro-iodobiphenyl derivative | Organic Electronics |

Role in the Preparation of Specialized Organic Intermediates

Beyond biaryl synthesis, this compound serves as a key starting material for a range of specialized organic intermediates with unique properties and applications.

gem-Difluoro olefins (R¹R²C=CF₂) are important structural motifs in medicinal chemistry, acting as stable mimics of carbonyl groups or peptide bonds. While direct conversion is not the primary route, derivatives of fluorinated aryl boronic acids can be utilized in multi-step pathways to generate these structures. One modern approach involves a palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination reaction between a heterocycle and a fluorinated diazoalkane, a method that highlights the innovative strategies being developed for synthesizing these valuable compounds. researchgate.netnih.gov Aryl boronic acids can also be transformed into corresponding difluoromethylarenes, which are precursors to gem-difluoro olefins. au.dknih.govrsc.org For example, palladium-catalyzed reactions of aryl boronic acids with reagents like bromodifluoroacetate can install the required CF₂H group. acs.org

BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are a prominent class of fluorescent probes known for their high photostability, strong absorption, and high fluorescence quantum yields. nih.govnih.gov The synthesis of BODIPY dyes often involves the condensation of pyrrole (B145914) derivatives followed by complexation with a boron source, typically boron trifluoride. preprints.orgmdpi.com Aryl boronic acids, including fluorinated variants like this compound, can be used to introduce specific aryl groups onto the BODIPY core. These substitutions are used to fine-tune the dye's photophysical properties, such as absorption and emission wavelengths, and to attach the fluorophore to other molecules for imaging applications. researchgate.net The difluoro-iodophenyl group can be particularly useful for creating probes where the iodine can be used for further modification or for inducing heavy-atom effects. preprints.org

Liquid crystalline polyacetylenes are advanced materials with unique electrical and optical properties. rsc.org The synthesis of these polymers often relies on the polymerization of substituted acetylene (B1199291) monomers. Phenylboronic acids, particularly those bearing iodo-substituents, are key intermediates in the synthesis of these monomers. For example, 4-iodophenylboronic acid is cited as a building block for creating liquid crystalline polyacetylene derivatives. sigmaaldrich.com Through Sonogashira coupling reactions, the iodo- group of a derivative from this compound can be coupled with an acetylene unit, while the rest of the molecule can be designed to induce liquid crystalline behavior. The fluorine atoms would further modulate the electronic properties and intermolecular interactions of the final polymer.

Development of Novel Catalytic Systems and Reagents

Arylboronic acids are not only substrates but can also be foundational components in the development of new catalysts and reagents. nih.gov For example, they can be used to synthesize ligands for transition metal catalysts. The specific electronic and steric properties imparted by the 2,3-difluoro-4-iodo substitution pattern can be harnessed to create ligands that fine-tune the reactivity and selectivity of a metal center.

Furthermore, boronic acids themselves can act as catalysts, particularly in dehydrative condensation reactions like amidation. nih.gov While this compound itself is primarily used as a building block, its structural motifs are relevant to the design of more advanced boronic acid-based catalysts. For instance, fluorous boronic acids have been developed as recyclable catalysts for environmentally friendly amide bond formation. nih.gov The principles from these systems could be applied to derivatives of this compound to create specialized catalytic systems.

Future Directions and Research Perspectives

Development of Greener and More Efficient Synthetic Routes

The pursuit of sustainable chemical synthesis is a paramount goal in modern chemistry. Future research on (2,3-Difluoro-4-iodophenyl)boronic acid should prioritize the development of synthetic routes that are not only efficient but also environmentally benign. ijprt.org Key areas of focus will likely include:

Catalytic Borylation: Moving away from traditional stoichiometric organolithium or Grignard reagents towards direct C-H borylation catalyzed by transition metals (e.g., iridium, rhodium, or palladium) could significantly improve the atom economy and reduce waste.

Alternative Solvent Systems: Investigating the synthesis in greener solvents, such as bio-based solvents, supercritical fluids, or even aqueous systems, would reduce the reliance on volatile and often hazardous organic solvents.

Energy Efficiency: The exploration of alternative energy sources like microwave irradiation or sonochemistry could lead to faster reaction times and lower energy consumption compared to conventional heating methods. ijprt.org

Purification Strategies: Developing non-chromatographic purification methods, such as crystallization or solvent extraction, would further enhance the green credentials of the synthesis by minimizing solvent usage.

These strategies aim to create a more sustainable lifecycle for this compound, from its synthesis to its application.

Expanding the Scope of Cross-Coupling Reactions with Challenging Substrates